molecular formula C9H9ClN2O B11899915 3-Chloro-4-methoxy-1H-indol-7-amine CAS No. 919522-67-1

3-Chloro-4-methoxy-1H-indol-7-amine

Cat. No.: B11899915
CAS No.: 919522-67-1
M. Wt: 196.63 g/mol
InChI Key: NKWAHLRCUFBWTO-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1H-indol-7-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom and a methoxy group on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-1H-indol-7-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a substituted aniline or halobenzene.

    Cyclization: The key step involves the cyclization of the starting material to form the indole ring.

    Functional Group Introduction: The chlorine and methoxy groups are introduced through electrophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1H-indol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized indoles with different biological activities .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1H-indol-7-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors and enzymes, modulating their activity.

    Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Properties

CAS No.

919522-67-1

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-4-methoxy-1H-indol-7-amine

InChI

InChI=1S/C9H9ClN2O/c1-13-7-3-2-6(11)9-8(7)5(10)4-12-9/h2-4,12H,11H2,1H3

InChI Key

NKWAHLRCUFBWTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)N)Cl

Origin of Product

United States

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